1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione
Description
This compound belongs to the class of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives, characterized by a fused dithioloquinoline core and a pyrrolidine-2,5-dione moiety. The structure features a 4,4,8-trimethyl substitution pattern on the quinoline ring, a thioxo group at position 1, and a 2-oxoethyl linker connecting the dithioloquinoline system to the pyrrolidinedione ring. Its synthesis typically involves multi-step reactions, including cyclization and coupling steps, as evidenced by HPLC–HRMS and NMR data for structurally related analogs .
Properties
IUPAC Name |
1-[2-oxo-2-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c1-10-4-5-12-11(8-10)16-17(26-27-18(16)25)19(2,3)21(12)15(24)9-20-13(22)6-7-14(20)23/h4-5,8H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVXMGUWAIXCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione involves multiple steps. One common method involves the reaction of anthranilic acid derivatives with malonic acid equivalents . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure.
Chemical Reactions Analysis
1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the dithioloquinoline and pyrrolidinedione families. Key differences in substituents, bioactivity, and physicochemical properties are summarized below:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The 8-methoxy analog (2j) exhibits improved solubility compared to the 8-methyl variant due to increased polarity from the methoxy group .
Linker and Moiety Influence :
- Replacing pyrrolidine-2,5-dione with hexahydroisoindoledione (as in 2k) decreases cytotoxicity, suggesting that the pyrrolidinedione moiety may contribute to reactive oxygen species (ROS) generation .
- The 2-oxoethyl linker in the target compound facilitates conjugation while maintaining planarity, critical for binding to enzymatic active sites.
Thermal and Spectral Properties: The pyrimidine-carbonitrile analog (from ) demonstrates higher thermal stability (m.p. 190.9°C) compared to dithioloquinoline derivatives, attributed to its nitro and nitrile groups . IR spectra of similar compounds show distinct peaks for C=S (1308 cm⁻¹) and C=O (1689–1700 cm⁻¹), which are critical for differentiating thioxo and oxo functionalities .
Analog 2j’s HPLC–HRMS data (Figure S13) confirms high purity (>98%), suggesting suitability for pharmacological profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
